molecular formula C13H26N2O2 B2378247 N-(1-(2-methoxyethyl)piperidin-4-yl)pentanamide CAS No. 1421495-01-3

N-(1-(2-methoxyethyl)piperidin-4-yl)pentanamide

Cat. No. B2378247
CAS RN: 1421495-01-3
M. Wt: 242.363
InChI Key: YKXIICHVBAKIQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, such as “N-(1-(2-methoxyethyl)piperidin-4-yl)pentanamide”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The structure-activity relationship of the piperidones has been established .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H20N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-8,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 242.363. It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Scientific Research Applications

Peripheral CB1 Receptor Antagonists

Peripheral CB1 receptor antagonists, such as certain diphenyl purine derivatives, are being explored for their potential in treating disorders without the central nervous system (CNS)-related side effects typical of CB1 antagonists like rimonabant. These compounds target CB1 receptors located outside the brain and may offer therapeutic benefits for conditions mediated by peripheral CB1 receptors without affecting the CNS (Fulp et al., 2013).

Analytical Profiles of Arylcyclohexylamines

Arylcyclohexylamines, including methoxetamine and related compounds, have been characterized through various analytical techniques to understand their chemical profiles and potential biological impacts. These substances, advertised as "research chemicals," exhibit psychoactive properties and have been subjected to studies including liquid chromatography and mass spectrometry to determine their presence in biological matrices (De Paoli et al., 2013).

Metabolites of HIV-1 Protease Inhibitors

The metabolites of L-735,524, a potent HIV-1 protease inhibitor, have been identified and characterized to understand its metabolic pathways and potential implications for treatment efficacy and safety. The study highlights the complexity of drug metabolism and the significance of identifying metabolites for optimizing therapeutic strategies (Balani et al., 1995).

Quantum Chemical Studies on Piperidine Derivatives

Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives to predict their corrosion inhibition efficiencies on iron. These studies provide insights into the interactions between chemical compounds and metal surfaces, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).

Anthelmintic Properties of Simplified Albendazole Derivatives

N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, has been evaluated for its anthelmintic properties against Toxocara canis. The study demonstrates the potential of molecular simplification in discovering novel anthelmintic agents, providing a new avenue for treating parasitic infections (Silva et al., 2022).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-3-4-5-13(16)14-12-6-8-15(9-7-12)10-11-17-2/h12H,3-11H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXIICHVBAKIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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